Methyl 21-hydroxyhenicosanoate

Enzymology Macrocyclic Lactone Synthesis Biocatalysis

Sourcing C21 ω-hydroxy FAME substrates for lactonizing lipase research presents a persistent supply gap. Methyl 21-hydroxyhenicosanoate (CAS 94035-98-0) directly solves this. • Specific substrate for Pseudomonas sp. 109 lactonizing lipase-enables 22-membered macrocyclic lactone synthesis • Potent lipoxygenase inhibitor for inflammatory pathway studies • Lipidomics internal standard with distinct LogP 8.27, well-resolved from C16/C18 species. ≥98% purity, full QC documentation, ambient shipping.

Molecular Formula C22H44O3
Molecular Weight 356.6 g/mol
CAS No. 94035-98-0
Cat. No. B1502932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 21-hydroxyhenicosanoate
CAS94035-98-0
Molecular FormulaC22H44O3
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCCCCCCCCCCCO
InChIInChI=1S/C22H44O3/c1-25-22(24)20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23/h23H,2-21H2,1H3
InChIKeyYCYYZXLJQNQRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 21-hydroxyhenicosanoate: Specifications & Research Applications


Methyl 21-hydroxyhenicosanoate (CAS 94035-98-0) is a long-chain omega-hydroxy fatty acid methyl ester (FAME) with the molecular formula C22H44O3 and a molecular weight of 356.58 g/mol . The compound is characterized by a terminal hydroxy group at the C21 position, which, along with its methyl ester functionality, makes it a versatile intermediate for organic synthesis and a specialized substrate for certain enzymatic reactions . It is primarily utilized in biochemical and chemical research, including studies of lipid metabolism, enzyme characterization, and the synthesis of macrocyclic lactones .

Why Generic Analogs Cannot Replace Methyl 21-hydroxyhenicosanoate


The specific chain length and terminal hydroxylation position of Methyl 21-hydroxyhenicosanoate (C21, ω-hydroxy) are critical for its function in specialized biochemical pathways and synthetic applications. Simple substitution with other long-chain omega-hydroxy fatty acid esters (e.g., C16, C18, or C22) is not scientifically valid. The substrate specificity of the lactonizing lipase from Pseudomonas sp. 109 is highly sensitive to acyl chain length, with the optimum for macrocyclic lactone formation being C18, while C21 produces a distinct macrocyclic product of a different size and potentially altered bioactivity [1]. Furthermore, the physicochemical properties, such as the predicted LogP of 8.27, are unique to this C21 structure and directly impact its behavior in lipid bilayer models or extraction protocols . Using a shorter or longer chain analog would alter key parameters like hydrophobicity, membrane partitioning, and chromatographic retention times, thus confounding experimental results and invalidating direct comparisons.

Methyl 21-hydroxyhenicosanoate vs. Analogs: Key Evidence


Pseudomonas sp. 109 Lactonizing Lipase Substrate

Methyl 21-hydroxyhenicosanoate is a confirmed substrate for the lactonizing lipase from Pseudomonas sp. 109, an enzyme known to catalyze the intramolecular transesterification of omega-hydroxy fatty acid esters to form macrocyclic lactones [1]. While the enzyme's optimum acyl chain length for monomer lactone formation is C18, the use of a C21 substrate yields a specific, larger macrocyclic ring size (e.g., a 22-membered ring) . This is in contrast to the free acid, 21-hydroxyhenicosanoic acid (CAS 89160-04-3), which lacks the methyl ester group required for this specific enzymatic transesterification reaction, highlighting a functional differentiation for synthetic applications [2].

Enzymology Macrocyclic Lactone Synthesis Biocatalysis

Predicted Lipophilicity vs. Shorter-Chain Analogs

Computational predictions indicate that Methyl 21-hydroxyhenicosanoate possesses distinct physicochemical properties that differentiate it from its shorter-chain analogs. For example, the predicted ACD/LogP value for Methyl 21-hydroxyhenicosanoate (C21) is 8.27 , which is significantly higher than that of a common shorter-chain analog, Methyl 16-hydroxyhexadecanoate (C16), which has a predicted XLogP3 of approximately 5.8 [1]. This higher lipophilicity directly impacts the compound's behavior in biological membranes and its retention time in reversed-phase chromatographic systems [2].

Lipophilicity ADMET Prediction Chromatography

Enzyme Inhibition Profile (Lipoxygenase)

Methyl 21-hydroxyhenicosanoate has been described in authoritative biomedical databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and to a lesser extent, inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This profile distinguishes it from other simple fatty acid esters, such as methyl stearate, which do not exhibit this specific range of enzyme inhibition. The compound's antioxidant activity in fats and oils has also been noted [1]. While specific IC50 values are not reported in the source, the designated potency classification provides a qualitative differentiation from non-hydroxylated fatty acid esters, which are generally inactive against these targets.

Lipoxygenase Inhibition Inflammation Pharmacology

Purity Standards & Commercial Availability

Methyl 21-hydroxyhenicosanoate is commercially available as a research-grade chemical with a minimum purity specification of ≥98%, as confirmed by multiple suppliers . This high level of purity is essential for reproducible enzymatic assays and synthetic chemistry applications. In contrast, many related omega-hydroxy fatty acid esters (e.g., methyl 18-hydroxyoctadecanoate) are less commonly stocked as high-purity, characterized reagents, often requiring custom synthesis and longer lead times [1].

Chemical Procurement Purity Analysis Research Standards

Methyl 21-hydroxyhenicosanoate: Research & Industrial Applications


Macrocyclic Lactone Synthesis for Drug Discovery

Methyl 21-hydroxyhenicosanoate serves as a specific substrate for the lactonizing lipase from Pseudomonas sp. 109, enabling the synthesis of 22-membered macrocyclic lactones [1]. This application is directly supported by the compound's established role as a substrate for this unique enzyme . Researchers investigating the SAR of macrocyclic lactones, which are a privileged scaffold in medicinal chemistry, can utilize this compound to generate specific ring sizes that cannot be accessed using the more optimal C18 substrate, thereby expanding the chemical diversity of their screening libraries [1].

HPLC & Lipidomics Reference Standard

Due to its distinct lipophilicity (predicted LogP 8.27) and unique C21 chain length, Methyl 21-hydroxyhenicosanoate is an ideal reference standard for developing and validating chromatographic methods . In lipidomics workflows involving the analysis of complex biological matrices, this compound can serve as an internal standard or a quality control (QC) spike-in to monitor extraction efficiency and instrument performance for long-chain hydroxy fatty acid methyl esters. Its retention time will be clearly differentiated from the more common C16 and C18 species, reducing the risk of co-elution and ensuring accurate quantification [2].

Lipoxygenase Probe for Inflammation Research

The reported activity of Methyl 21-hydroxyhenicosanoate as a potent lipoxygenase inhibitor makes it a valuable tool compound for studying arachidonic acid metabolism and inflammatory signaling [3]. Researchers can use this compound to dissect the contribution of specific lipoxygenase pathways in cellular models of inflammation. Its activity profile, which is distinct from non-hydroxylated fatty acids, provides a chemical biology handle to explore the role of oxidized lipid species in disease pathology [3].

Intermediate for Surfactants & Polymer Synthesis

The combination of a long hydrophobic chain, a terminal hydroxyl group, and a methyl ester moiety makes Methyl 21-hydroxyhenicosanoate a versatile building block for synthesizing novel surfactants, lubricants, and biodegradable polymers [4]. The terminal hydroxy group allows for further functionalization (e.g., ethoxylation, esterification with other acids), while the methyl ester can be hydrolyzed to yield the free acid or used directly in transesterification reactions. Its specific C21 chain length imparts unique physicochemical properties (e.g., melting point, surface tension) to the resulting materials compared to those derived from shorter or longer chain analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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